![molecular formula C24H26N4O3 B2397439 N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900871-86-5](/img/structure/B2397439.png)
N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
“N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrimidine ring .Scientific Research Applications
Synthesis and Derivative Compounds
This chemical compound has been utilized in the synthesis of novel heterocyclic compounds. These synthesized compounds, derived from related molecular structures, have shown potential in various applications. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Pharmaceutical Applications
In the realm of pharmaceutical chemistry, compounds related to this chemical have been identified for their antibacterial and fungicidal activity. Furthermore, they have been investigated as antagonists of the neuropeptide S receptor and for their antiallergic properties (Osyanin et al., 2014).
Biological Activity Studies
Research has been conducted on modifying the pyridine moiety of related molecules, like N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, to optimize their biological properties. This includes examining the impact of such modifications on analgesic properties (Ukrainets et al., 2015).
Chemical Structure and Reactivity Studies
The compound and its derivatives have been the subject of studies focusing on their chemical structures and reactivity. Such studies are crucial in understanding how structural changes can influence the physical and chemical properties of these compounds, which is essential for their potential applications in various fields (Hsu et al., 1992).
Mechanism of Action
Pyrimidines, including this compound, have been found to exhibit anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
The future directions for research into pyrimidines, including “N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide”, could include further exploration of their anti-inflammatory effects and the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
N-benzyl-6-(3-methoxypropyl)-N,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-17-9-7-12-28-21(17)25-22-19(23(28)29)15-20(27(22)13-8-14-31-3)24(30)26(2)16-18-10-5-4-6-11-18/h4-7,9-12,15H,8,13-14,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVQPXFIPCDGLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N(C)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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